This compound is classified as a bicyclic compound due to its fused ring structure consisting of a cyclopentane and a quinoline moiety. Quinoline derivatives are often studied for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
The synthesis of (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can be approached through several methods. One common synthetic route involves the use of cyclization reactions starting from appropriate precursors.
The molecular structure of (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is characterized by:
The chemical reactivity of (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid can involve various types of reactions:
The mechanism of action of (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is complex and can vary based on its biological target:
Computational methods such as molecular docking studies can provide insights into binding affinities and interactions at the molecular level.
The physical and chemical properties of (3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid include:
(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid has several potential applications:
The systematic IUPAC name "(3aR,4S,9bS)-8-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid" provides precise structural and stereochemical information. The prefix "(3aR,4S,9bS)" denotes the absolute configuration at three chiral centers, critically defining the molecule's three-dimensional architecture. These stereocenters arise from the fusion of the cyclopentane and quinoline rings, creating a rigid bicyclic framework where stereochemistry governs biological recognition and activity [3].
The molecular formula is consistently documented as C₁₄H₁₅NO₂, with a molecular weight of 229.27 g/mol across chemical databases [2] [3]. Key identifiers include:
Table 1: Chemical Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 1415811-68-5 (primary); 1212300-23-6 (variant) |
InChI Code | InChI=1S/C14H15NO2/c1-8-5-6-12-11(7-8)9-3-2-4-10(9)13(15-12)14(16)17/h2-3,5-7,9-10,13,15H,4H2,1H3,(H,16,17)/t9-,10+,13-/m0/s1 |
Isomeric SMILES | CC1=CC2=C(C=C1)NC@@HC(=O)O |
The stereodescriptors (3aR,4S,9bS) specify the spatial arrangement of atoms around chiral carbons 3a, 4, and 9b. Computational modeling confirms that this configuration creates a distinct binding interface for potential protein targets, with the carboxylic acid group positioned equatorially for optimal interactions . The "rel-" prefix in some sources (e.g., "rel-(3aR,4S,9bS)") indicates synthesis as a racemate, though resolution to the enantiopure form is feasible .
This compound belongs to the cyclopenta[c]quinoline class, characterized by a benzene ring fused with a pyridine ring (quinoline), further annulated with a cyclopentane moiety. Key structural features include:
Table 2: Structural and Electronic Features
Structural Element | Role/Property |
---|---|
Cyclopentane Ring | Introduces ring strain and conformational constraints; enhances rigidity |
Quinoline Nitrogen | Basic site capable of protonation or coordination with metal ions |
Carboxylic Acid (C4) | Enables salt formation, dipole interactions, and hydrogen bonding |
Methyl Group (C8) | Electron-donating group influencing electron density of quinoline ring |
Bond angle analyses reveal compression at the ring fusion points (105–110°), while bond lengths indicate partial aromaticity in the quinoline system . The stereochemistry forces the carboxylic acid into a pseudo-axial orientation, optimizing its exposure for intermolecular interactions .
Cyclopenta[c]quinolines emerged from efforts to synthesize constrained analogs of biologically active quinolines (e.g., antimalarial quinine derivatives). Early synthetic routes relied on multi-component cyclizations like the Povarov reaction, which constructs the tetrahydroquinoline core via imine formation and [4+2] cycloaddition [7]. The specific 8-methyl-carboxylic acid derivative gained attention as a versatile building block for drug discovery, evidenced by its commercial availability from specialty suppliers (e.g., Evitachem, BLD Pharmatech) for non-therapeutic research [6].
Pharmacological interest stems from the compound’s structural similarity to dual-inhibitor scaffolds targeting oncogenic proteins like MDM2 and XIAP. While not directly bioactive itself, its core structure serves as a synthetic precursor to potent anticancer agents such as compound "14" (reported in 2021), which shows 25-fold enhanced activity over early leads [7]. Advances in asymmetric synthesis, particularly chiral auxiliaries or catalysts enabling (3aR,4S,9bS) stereocontrol, have facilitated access to enantiopure material for structure-activity relationship studies [9].
The synthesis typically involves three key stages:
Ongoing research focuses on derivatizing the carboxylic acid position and modifying the quinoline ring to optimize physicochemical properties for biological applications, positioning this compound as a critical template in heterocyclic drug design [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0